molecular formula C9H19N3O B7930139 (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide

(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide

Cat. No.: B7930139
M. Wt: 185.27 g/mol
InChI Key: SQAMIQQJFPEIAE-YUMQZZPRSA-N
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Description

(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. Its unique structure, featuring both an amino group and a pyrrolidine ring, makes it an interesting subject for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-methylpyrrolidine and (S)-2-amino-N-methylpropanamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control temperature, pressure, and reaction time. Continuous flow reactors and high-throughput screening methods can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-ethylpropanamide
  • (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride

Uniqueness

(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is unique due to its specific chiral configuration and the presence of both an amino group and a pyrrolidine ring. This combination of features makes it distinct from other similar compounds and enhances its potential for selective biological activity.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAMIQQJFPEIAE-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)[C@H]1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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